N-(1-Cyanocycloheptyl)-2-(1,4-dithian-2-YL)acetamide
Description
Properties
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(1,4-dithian-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2OS2/c15-11-14(5-3-1-2-4-6-14)16-13(17)9-12-10-18-7-8-19-12/h12H,1-10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEZLWGJIFRKBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CC2CSCCS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocycloheptyl)-2-(1,4-dithian-2-YL)acetamide typically involves the following steps:
Formation of the Cyanocycloheptyl Group: This can be achieved by the reaction of cycloheptanone with a cyanating agent such as sodium cyanide under basic conditions.
Synthesis of the Dithianyl Acetamide Moiety: The dithiane ring can be synthesized via the reaction of 1,4-dithiane with an appropriate acylating agent.
Coupling Reaction: The final step involves coupling the cyanocycloheptyl group with the dithianyl acetamide moiety under suitable conditions, often using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dithiane ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The compound could undergo nucleophilic substitution reactions, especially at positions activated by the dithiane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-Cyanocycloheptyl)-2-(1,4-dithian-2-YL)acetamide may have applications in several fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. For instance, if used as a drug, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s closest analogs include acetamides with heterocyclic rings (e.g., 1,3,4-thiadiazole, benzothiazole, or thiazole) and varied substituents. Key structural comparisons are outlined below:
Table 1: Structural and Physical Properties of Selected Acetamide Derivatives
Key Observations :
- Heterocyclic Rings : The 1,4-dithiane ring in the target compound differs from thiadiazole () or thiazole () systems. Dithiane’s sulfur atoms may enhance electron delocalization and conformational flexibility compared to rigid aromatic heterocycles .
- Substituent Effects: Electron-withdrawing groups (e.g., chloro in 5e, cyano in the target compound) likely reduce electron density on the acetamide backbone, affecting reactivity.
Crystallographic and Intermolecular Interactions
The crystal structure of 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () reveals inversion dimers stabilized by N–H⋯N hydrogen bonds (R₂²(8) motif).
Biological Activity
N-(1-Cyanocycloheptyl)-2-(1,4-dithian-2-YL)acetamide is a synthetic organic compound that has garnered attention in various fields of research due to its potential biological activities. This article reviews its biological activity, synthesis, and applications based on diverse scientific literature.
Compound Overview
Chemical Structure and Properties
- IUPAC Name: this compound
- CAS Number: 1465370-14-2
- Molecular Formula: C14H22N2OS2
- Molecular Weight: 306.46 g/mol
The compound features a unique combination of a cyanocycloheptyl group and a dithianyl acetamide moiety, which contributes to its distinctive chemical properties and potential biological interactions.
Synthesis
The synthesis of this compound typically involves several key steps:
-
Formation of the Cyanocycloheptyl Group:
- Reaction of cycloheptanone with sodium cyanide under basic conditions.
-
Synthesis of the Dithianyl Acetamide Moiety:
- The dithiane ring is formed through the reaction of 1,4-dithiane with an acylating agent.
-
Coupling Reaction:
- The final step involves coupling the cyanocycloheptyl group with the dithianyl acetamide moiety using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
The biological activity of this compound is largely dependent on its ability to interact with specific biological targets such as enzymes or receptors. This interaction can lead to modulation of various biochemical pathways, potentially influencing cellular functions and disease processes.
Potential Applications
-
Pharmaceutical Development:
- The compound may serve as a lead molecule in drug discovery, particularly in developing inhibitors for specific enzymes or receptors involved in disease pathways.
-
Biochemical Probes:
- It could be utilized as a biochemical probe to study cellular mechanisms or metabolic pathways due to its unique structural features .
- Antimicrobial Activity:
Case Studies
Several studies have explored the biological implications of similar compounds, providing insights into the potential effects of this compound:
- Antimicrobial Studies: Research indicates that related dithiane derivatives possess significant antibacterial activity against various strains, suggesting that this compound may exhibit similar properties .
- Enzyme Inhibition: Investigations into related compounds have shown promise as enzyme inhibitors in metabolic pathways, which could also apply to this compound .
Comparative Analysis
To better understand the uniqueness and potential advantages of this compound over similar compounds, a comparison table is provided below:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| N-(1-Cyanocyclohexyl)-2-(1,4-dithian-2-YL)acetamide | Cyclohexyl group | Moderate enzyme inhibition |
| N-(1-Cyanocyclooctyl)-2-(1,4-dithian-2-YL)acetamide | Cyclooctyl group | Antimicrobial properties |
| N-(1-Cyanocyclopentyl)-2-(1,4-dithian-2-YL)acetamide | Cyclopentyl group | Limited biological data |
Q & A
Basic Research Questions
Q. What are the key structural features and physicochemical properties of N-(1-Cyanocycloheptyl)-2-(1,4-dithian-2-yl)acetamide that influence its reactivity and stability in experimental settings?
- The compound contains a cyanocycloheptyl group (a seven-membered ring with a nitrile substituent) and a 1,4-dithiane moiety (a six-membered ring with two sulfur atoms). These groups confer unique electronic and steric properties. The nitrile group enhances electrophilicity, while the dithiane ring contributes to sulfur-mediated redox activity. Key physicochemical properties include a molecular weight of 396.44 g/mol (calculated for the formula C₁₇H₂₃N₃OS₂) and solubility in polar aprotic solvents like DMSO or ethanol .
- Methodological Note : Use HPLC-MS to confirm molecular weight and NMR spectroscopy (¹H/¹³C, DEPT-135) to resolve structural ambiguities, particularly distinguishing sulfur atoms’ electronic environments .
Q. What synthetic routes are recommended for preparing This compound, and how can side reactions be minimized?
- Synthesis typically involves multi-step reactions :
Cyanoalkylation : Reacting cycloheptanone with cyanamide under acidic conditions to form the 1-cyanocycloheptyl intermediate.
Acetamide Coupling : Introducing the dithiane-acetamide moiety via nucleophilic acyl substitution, using coupling agents like EDC/HOBt.
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product from by-products (e.g., unreacted dithiane derivatives) .
- Critical Parameters : Maintain inert atmosphere (N₂/Ar) to prevent oxidation of sulfur groups. Optimize reaction temperature (50–80°C) to avoid decomposition of the nitrile group .
Q. How can researchers validate the purity and stability of this compound under varying storage conditions?
- Analytical Workflow :
- Purity : Assess via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Target purity ≥95% for biological assays .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 14 days) to identify degradation products. Monitor for hydrolysis of the nitrile group (forming carboxylic acids) or dithiane ring oxidation (yielding sulfoxides/sulfones) .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in bioactivity data across different assay systems (e.g., enzyme inhibition vs. cellular cytotoxicity)?
- Case Example : If the compound shows potent in vitro enzyme inhibition (e.g., targeting cysteine proteases) but limited cytotoxicity in cell lines, consider:
- Membrane Permeability : Use logP calculations (predicted ~2.8) or PAMPA assays to evaluate cellular uptake limitations .
- Metabolic Stability : Perform microsomal incubation assays (human/rat liver microsomes) to assess rapid metabolism of the dithiane moiety .
- Methodological Adjustment : Modify the dithiane ring (e.g., introduce methyl substituents) to enhance metabolic stability and retest .
Q. How can computational modeling guide the design of derivatives with improved target specificity?
- In Silico Workflow :
Docking Studies : Use AutoDock Vina to model interactions between the compound’s dithiane/nitrile groups and target proteins (e.g., proteases or kinases).
QSAR Analysis : Correlate substituent electronegativity (e.g., replacing cycloheptyl with cyclopentyl) with bioactivity data to optimize steric/electronic fit .
MD Simulations : Assess binding stability over 100 ns trajectories to prioritize derivatives with prolonged target residence times .
Q. What experimental approaches are suitable for elucidating the mechanism of sulfur-mediated redox activity in biological systems?
- Redox Profiling :
- Cyclic Voltammetry : Measure redox potentials of the dithiane moiety in buffered solutions (pH 7.4) to identify oxidative thresholds .
- Thiol-Trapping Assays : Incubate the compound with glutathione (GSH) and quantify adduct formation via LC-MS to assess thiol-reactivity .
- Biological Validation : Use siRNA knockdown of thioredoxin reductase (TrxR) in cell models to determine if the compound’s cytotoxicity is TrxR-dependent .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility profiles (e.g., DMSO vs. aqueous buffers)?
- Root Cause : Apparent solubility in DMSO (≥10 mM) may not translate to aqueous buffers due to aggregation or pH-dependent ionization (e.g., protonation of the acetamide nitrogen).
- Resolution :
- Dynamic Light Scattering (DLS) : Detect nanoscale aggregates in PBS (pH 7.4).
- Co-solvent Systems : Use 10% PEG-400 in PBS to improve aqueous solubility without destabilizing the compound .
Table: Key Physicochemical and Analytical Data
| Property | Method/Value | Reference |
|---|---|---|
| Molecular Weight | 396.44 g/mol | |
| Purity (HPLC-UV) | ≥95% | |
| logP (Predicted) | 2.8 (ChemAxon) | |
| Stability (40°C/75% RH, 14 days) | <5% degradation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
